依诺布迪布
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Inobrodib 是一种新型口服抗癌药物,其作用机制是作为一种小分子抑制剂。它专门针对 p300 和 CBP 的溴结构域,这两个同源组蛋白乙酰转移酶在细胞生长和分化中起着至关重要的作用。 通过抑制这些溴结构域,Inobrodib 影响了关键癌基因的表达,包括 MYC 和 IRF4 .
科学研究应用
Inobrodib 在科学研究中已显示出巨大的前景,特别是在肿瘤学领域。它已在临床前和早期临床试验中针对其在治疗多发性骨髓瘤和其他血液系统恶性肿瘤方面的功效进行了测试。Inobrodib 通过在低纳摩尔浓度下导致细胞周期停滞,诱导强效生长抑制。 它与其他标准治疗药物联合使用时也显示出协同作用 .
作用机制
Inobrodib 通过抑制 p300 和 CBP 的溴结构域发挥其作用。这种抑制影响了 MYC 和 IRF4 等关键癌基因的表达。该化合物破坏了 p300/CBP 在控制这些基因的调控元件上的作用,导致 IRF4 和 MYC 的表达降低。 这种机制明显区别于其他常用药物,已被证明与 IMiDs 等药物具有协同作用 .
生化分析
Biochemical Properties
Inobrodib functions by inhibiting the bromodomains of EP300 and CBP, which are essential for the acetylation of histones and the regulation of gene expression. This inhibition disrupts the interaction between these enzymes and chromatin, leading to changes in the transcriptional landscape of the cell. Inobrodib has been shown to interact with several key transcription factors, including MYC, IRF4, and E2F1, resulting in the downregulation of genes associated with cell proliferation and survival .
Cellular Effects
Inobrodib exerts significant effects on various cell types, particularly cancer cells. It induces cell cycle arrest and differentiation in multiple myeloma and acute myeloid leukemia cell lines. The compound also affects cell signaling pathways by modulating the expression of oncogenes such as MYC and IRF4. These changes lead to reduced cell proliferation and increased apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, Inobrodib binds to the bromodomains of EP300 and CBP, preventing their interaction with acetylated histones. This binding results in the redistribution of EP300 and CBP away from oncogenic transcription factor binding sites, leading to decreased transcription of cancer-promoting genes. Inobrodib also induces the degradation of EP300 and CBP, further reducing their activity and impacting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Inobrodib have been observed to change over time. The compound demonstrates stability and sustained activity in vitro, with significant inhibition of tumor growth in xenograft models. Long-term treatment with Inobrodib leads to persistent downregulation of oncogenes and continued suppression of tumor growth, even after the cessation of treatment .
Dosage Effects in Animal Models
In animal models, the effects of Inobrodib vary with dosage. Higher doses of the compound result in more pronounced tumor regression and longer-lasting inhibition of tumor growth. At very high doses, Inobrodib can cause toxic effects, including thrombocytopenia and other hematological abnormalities. Optimal dosing regimens have been established to balance efficacy and safety .
Metabolic Pathways
Inobrodib is involved in metabolic pathways related to histone acetylation and gene expression. It interacts with enzymes such as EP300 and CBP, which are crucial for the acetylation of histones and the regulation of transcription. The compound’s inhibition of these enzymes leads to changes in metabolic flux and the levels of various metabolites associated with cell proliferation and survival .
Transport and Distribution
Within cells and tissues, Inobrodib is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to EP300 and CBP, which are distributed throughout the nucleus. This distribution pattern is critical for Inobrodib’s ability to modulate gene expression and inhibit tumor growth .
Subcellular Localization
Inobrodib primarily localizes to the nucleus, where it interacts with EP300 and CBP. The compound’s activity is dependent on its ability to bind to these enzymes and disrupt their interaction with chromatin. Post-translational modifications and targeting signals direct Inobrodib to specific nuclear compartments, ensuring its effective inhibition of histone acetylation and gene expression .
准备方法
Inobrodib 的合成涉及靶向 p300 和 CBP 的保守溴结构域口袋。确切的合成路线和反应条件是专有的,未公开披露。 据悉,开发过程涉及将初始化学命中优化为临床候选药物 。工业生产方法可能会涉及在受控条件下进行大规模合成,以确保纯度和功效。
化学反应分析
Inobrodib 会经历各种化学反应,主要集中在其与 p300 和 CBP 的溴结构域的相互作用上。该化合物与这些溴结构域结合,取代 p300/CBP 并影响关键癌基因的表达。 现有文献中没有明确详细说明这些反应中使用的常见试剂和条件 .
相似化合物的比较
Inobrodib 在对 p300 和 CBP 的特定保守溴结构域的高选择性方面是独一无二的。它对其他溴结构域(如 BRD1、BRD2、BRD3 和 BRD4)表现出优异的选择性。对 BET 抑制剂(如 JQ1、OTX-015 和 iBET-151)耐药的癌细胞对 Inobrodib 仍然高度敏感。 类似的化合物包括 CCS1477,它也靶向 EP300 和 CBP 的溴结构域,但具有不同的功效和选择性特征 .
属性
IUPAC Name |
(6S)-1-(3,4-difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methoxycyclohexyl)benzimidazol-2-yl]piperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F2N4O3/c1-17-29(18(2)39-34-17)19-7-14-26-25(15-19)33-30(36(26)20-8-11-22(38-3)12-9-20)27-5-4-6-28(37)35(27)21-10-13-23(31)24(32)16-21/h7,10,13-16,20,22,27H,4-6,8-9,11-12H2,1-3H3/t20?,22?,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDNDJWEBPQKCS-RIQBOWGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)[C@@H]4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F2N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2222941-37-7 |
Source
|
Record name | Inobrodib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222941377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INOBRODIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW5QA5GEW7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。